molecular formula C20H19ClN2O3 B2660255 N-(2-chlorobenzyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide CAS No. 898431-04-4

N-(2-chlorobenzyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Cat. No.: B2660255
CAS No.: 898431-04-4
M. Wt: 370.83
InChI Key: ZUTSZHJPLRGUHO-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorobenzyl group, an ethyl-substituted isoquinolinone moiety, and an acetamide linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized via the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.

    Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions, often using ethyl halides in the presence of a base.

    Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the isoquinolinone derivative with chloroacetic acid or its derivatives under basic conditions.

    Attachment of the Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the chlorobenzyl group is introduced using 2-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone moiety, potentially converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Biological Studies: The compound can be used in studies investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: It may find use in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The exact mechanism of action of N-(2-chlorobenzyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, or it could bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide: Lacks the ethyl group, which may affect its biological activity and solubility.

    N-(2-chlorobenzyl)-2-((2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide: Contains a methyl group instead of an ethyl group, potentially altering its pharmacokinetic properties.

Uniqueness

The presence of the ethyl group in N-(2-chlorobenzyl)-2-((2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate. Additionally, the specific arrangement of functional groups can influence its binding affinity to biological targets, making it a unique compound for further research and development.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-ethyl-1-oxoisoquinolin-5-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3/c1-2-23-11-10-15-16(20(23)25)7-5-9-18(15)26-13-19(24)22-12-14-6-3-4-8-17(14)21/h3-11H,2,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTSZHJPLRGUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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